molecular formula C16H16BrNO3 B13089359 3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one

3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one

Cat. No.: B13089359
M. Wt: 350.21 g/mol
InChI Key: ZHODOCZOOAVPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-yl)phenyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a bromo-substituted phenyl ring at position 3 of the pyridinone core. Its structure includes a methoxy group at position 4 and a 3-methyloxetan-3-yl moiety at position 5 of the phenyl ring. This compound’s unique substituent profile distinguishes it from other pyridin-2(1H)-one derivatives, particularly due to the inclusion of the oxetane ring, which is known to enhance metabolic stability and solubility compared to bulkier substituents like trifluoromethyl groups . The bromo substituent likely serves as a handle for further derivatization in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

3-[3-bromo-4-methoxy-5-(3-methyloxetan-3-yl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H16BrNO3/c1-16(8-21-9-16)12-6-10(7-13(17)14(12)20-2)11-4-3-5-18-15(11)19/h3-7H,8-9H2,1-2H3,(H,18,19)

InChI Key

ZHODOCZOOAVPCB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2=C(C(=CC(=C2)C3=CC=CNC3=O)Br)OC

Origin of Product

United States

Biological Activity

The compound 3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one , identified by its CAS number 1467669-22-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₆H₁₆BrNO₃
Molecular Weight: 350.21 g/mol
Structural Characteristics: The compound features a pyridinone core substituted with a bromo and methoxy group, along with a methyloxetane moiety, which may influence its biological interactions.

Pharmacological Profile

Recent studies have indicated that compounds similar to This compound exhibit various biological activities:

  • Antitumor Activity : Many pyridinone derivatives have been evaluated for their anticancer properties. For instance, compounds within this class often demonstrate inhibition of cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for specific enzymes, potentially including cytochrome P450 isoforms. Inhibitory activity against CYP enzymes can lead to significant drug-drug interactions (DDIs), which is a critical consideration in drug development .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.

The biological mechanisms underlying the activity of This compound are still under investigation. However, potential mechanisms include:

  • Inhibition of Kinases : Many pyridinones are known to inhibit various kinases involved in cell signaling pathways that regulate growth and survival.
  • Antioxidant Activity : The presence of methoxy and bromo substituents may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation
Enzyme InhibitionCYP450 inhibition (IC₅₀ values around 0.34 μM)
NeuroprotectionReduction in oxidative stress markers

Study Insights

A study published in the European Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications at the pyridinone ring could enhance biological efficacy while reducing toxicity profiles .

Another investigation highlighted the importance of substituent positioning on the phenyl ring for optimizing enzyme inhibition without compromising metabolic stability .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure characterized by:

  • Bromine Atom : Enhances reactivity and biological activity.
  • Methoxy Group : Contributes to lipophilicity and can influence pharmacokinetics.
  • Pyridinone Core : A common scaffold in drug design, known for its ability to interact with various biological targets.
  • Oxetane Moiety : Adds unique properties that may enhance biological interactions.

The molecular formula is C16H16BrNO3C_{16}H_{16}BrNO_3 with a molecular weight of approximately 350.21 g/mol.

Biological Activities

Preliminary studies indicate that compounds similar to 3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one exhibit various biological activities, including:

  • Antiviral Properties : Potential efficacy against viruses such as Hepatitis C, where modifications to the pyridinone structure have shown promise in inhibiting viral replication pathways .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease progression, which is crucial for drug development .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their potential:

StudyFindings
Hepatitis C Research A study identified structural modifications leading to potent non-nucleoside inhibitors of Hepatitis C virus, emphasizing the importance of the pyridinone core for activity .
Cancer Cell Line Studies Research indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, highlighting their potential as anticancer agents .
Enzyme Inhibition Studies Investigations into enzyme inhibition revealed that modifications to the methoxy group significantly impacted binding affinity and selectivity towards target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Biological Activity Key Features References
Target Compound : 3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-yl)phenyl)pyridin-2(1H)-one 3-Bromo, 4-methoxy, 5-(3-methyloxetan-3-yl) phenyl at pyridinone C3 ~358.22 (estimated) Not explicitly reported (likely eIF4A3 or kinase inhibition based on structural analogs) Enhanced solubility from oxetane; bromo allows further functionalization
3-(4-Bromophenyl)pyridin-2(1H)-one (CAS 1854978-54-3) 4-Bromo phenyl at pyridinone C3 250.1 Not reported Simpler structure; lacks solubility-enhancing groups
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8) 5-Bromo, 3-(trifluoromethyl), 1-methyl 256.02 Not reported High lipophilicity from CF3; potential metabolic instability
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 74) 3-Chlorophenyl at C3, phenylamino at C5 ~285.7 Anti-allodynic activity (rodent models) Dual substitution at C3/C5; amino group enhances hydrogen bonding
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Piperazine at phenyl para-position ~297.3 Serotonin reuptake inhibition (SSRI activity) Basic piperazine group improves blood-brain barrier penetration
5-[(4-{cis-4-[3-(Trifluoromethyl)phenyl]cyclohexyl}piperazin-1-yl)methyl]pyridin-2(1H)-one Trifluoromethylphenyl-cyclohexyl-piperazine at C5 423.49 Likely kinase or GPCR modulation Bulky hydrophobic groups; high molecular weight may limit bioavailability

Key Findings:

Substituent Effects on Bioactivity: Bromo vs. Chloro: Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding compared to chlorine. For example, 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 74) showed anti-allodynic activity in rodents, suggesting bromo-substituted analogs like the target compound could exhibit similar or improved potency . Oxetane vs. Trifluoromethyl: The 3-methyloxetan-3-yl group in the target compound improves aqueous solubility compared to trifluoromethyl groups (e.g., CAS 1215205-35-8), which increase lipophilicity but may reduce metabolic stability .

Synthetic Accessibility :

  • The target compound’s bromo and oxetane substituents align with modular synthetic strategies seen in parallel synthesis approaches (e.g., Table 3 in ), where rapid SAR exploration is feasible via cross-coupling reactions.

Its structural similarity to eIF4A3 inhibitors (e.g., ) suggests possible applications in oncology.

However, the bromo substituent increases molecular weight relative to simpler derivatives (e.g., ), which may affect absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.